molecular formula C8H9ClO B2402597 (2-Chloro-6-methylphenyl)methanol CAS No. 77206-89-4

(2-Chloro-6-methylphenyl)methanol

Cat. No.: B2402597
CAS No.: 77206-89-4
M. Wt: 156.61
InChI Key: ZKIYFJNPRFWSOJ-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO It is a chlorinated aromatic alcohol, characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylphenyl)methanol typically involves the reaction of 2-chloro-6-methylbenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (2-Chloro-6-methylphenyl)formaldehyde or (2-Chloro-6-methylphenyl)formic acid.

    Reduction: Further reduction of the hydroxymethyl group can yield (2-Chloro-6-methylphenyl)methane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

    Oxidation: (2-Chloro-6-methylphenyl)formaldehyde, (2-Chloro-6-methylphenyl)formic acid.

    Reduction: (2-Chloro-6-methylphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-6-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-methylphenyl)methanol: Similar structure but with the methyl group in a different position.

    (2-Bromo-6-methylphenyl)methanol: Bromine instead of chlorine.

    (2-Chloro-6-ethylphenyl)methanol: Ethyl group instead of methyl.

Uniqueness

(2-Chloro-6-methylphenyl)methanol is unique due to the specific positioning of the chloro and methyl groups, which can influence its reactivity and interactions. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzene ring can lead to unique chemical behavior compared to other similar compounds.

Biological Activity

(2-Chloro-6-methylphenyl)methanol, also known by its chemical formula C₈H₉ClO and CAS number 77206-89-4, is an aromatic compound characterized by a chlorinated phenyl structure with a hydroxymethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of a phenyl ring substituted at the 2-position with a chlorine atom and at the 6-position with a methyl group. The presence of the hydroxymethyl group (-CH₂OH) enhances its reactivity and potential for biological activity. Its molecular weight is approximately 156.61 g/mol.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study evaluated various synthesized compounds for their cytotoxic activity against human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay. The results suggested that certain derivatives of this compound exhibited significant cytotoxic effects, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial activity. Its similarity to other chlorinated phenolic compounds, which are known for their antimicrobial properties, supports this hypothesis. Variations in substitution patterns can influence the biological behavior of such compounds, potentially enhancing their efficacy against various pathogens .

Synthesis and Derivatives

This compound can be synthesized through various chemical routes, often serving as a precursor for more complex heterocyclic compounds that exhibit diverse biological activities. The synthesis of derivatives allows for the exploration of structure-activity relationships, which is crucial in drug development .

Case Study 1: Cytotoxic Activity Assessment

In one study, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The findings demonstrated that modifications to the phenolic structure significantly affected the compounds' potency, emphasizing the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound and its derivatives. The results indicated that certain derivatives displayed enhanced activity against resistant strains of bacteria and fungi, suggesting that this compound could be a valuable lead in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the biological potential of this compound better, it is essential to compare it with structurally similar compounds:

Compound NameSimilarityNotable Features
(2,4-Dichloro-6-methylphenyl)methanol0.97Increased reactivity due to additional chlorine substituent
(3-Chloro-2-methylphenyl)methanol0.97Different chlorine position alters biological activity
(2-Chloro-4-methylphenyl)methanol0.94Variation in methyl positioning alters properties
(3,5-Dichloro-2-methylphenyl)methanol0.94Multiple chlorines may enhance antimicrobial activity
2,3-Dichloro-6-methylbenzyl alcohol0.97Similar structure but different functional groups

This table highlights how variations in substitution patterns can influence chemical behavior and potential applications.

Properties

IUPAC Name

(2-chloro-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIYFJNPRFWSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-6-methylbenzaldehyde (6.11 g, 39.5 mmol) in THF(2): methanol(3) (30 ml) was added in portion NaBH4 (2.24 g, 59.28 mmol) at 0° C. under argon. The reaction mixture was stirred at the same temperature for 1.3 hours and then quenched with cold sat. NH4Cl solution, extracted with EtOAc, dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex:ethyl acetate, 2:1) to give the title compound.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
[Compound]
Name
methanol(3)
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under ice cooling, 185 mg of sodium borohydride was added to a solution of 1.51 g of 2-chloro-6-methylbenzaldehyde in 15 ml of methanol, followed by stirring for 35 minutes. The reaction mixture was concentrated under reduced pressure and saturated aqueous ammonium chloride was added to the residue. The mixture was extracted with diethyl ether. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 1.24 g of 2-chloro-6-methylbenzyl alcohol as colorless crystals.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 24 g of 2-chloro-6-methylbenzaldehyde [L. G. Humber, J. Med. Chem., 7, 826 (1964)] in 200 ml of methanol is cooled in an ice bath while 6.0 g of sodium borohydride is added in portions. After stirring overnight at room temperature, the mixture is concentrated to dryness and the residue is partitioned between water and ether. The organic layer is washed with dilute hydrochloric acid, dried, and concentrated to yield the crude product. Recrystallization from benzene/hexane gives 20.8 g of 2-chloro-6-methylbenzyl alcohol, mp 83°-86° C. in two crops.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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